1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an azidomethyl group, a hydroxy group, and a methoxyethoxy group attached to an oxolane ring, along with a pyrimidine dione moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring, the introduction of the azidomethyl group, and the attachment of the pyrimidine dione moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azidomethyl group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the azidomethyl group results in amines.
Scientific Research Applications
1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery systems. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3S,5R)-5-(hydroxymethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,3S,5R)-5-(aminomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Uniqueness
1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that lack this functional group, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C13H19N5O6 |
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Molecular Weight |
341.32 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O6/c1-7-6-18(13(21)16-11(7)20)12-10(23-4-3-22-2)9(19)8(24-12)5-15-17-14/h6,8-10,12,19H,3-5H2,1-2H3,(H,16,20,21)/t8-,9?,10+,12-/m1/s1 |
InChI Key |
VUTQFRUUJPFNOX-WSVRWTTQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CN=[N+]=[N-])O)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)OCCOC |
Origin of Product |
United States |
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